molecular formula C30H22O6 B340149 bis(2-oxo-2-phenylethyl) biphenyl-2,5-dicarboxylate

bis(2-oxo-2-phenylethyl) biphenyl-2,5-dicarboxylate

Katalognummer: B340149
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: KGNZNWYXJQMUAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate is an organic compound with a complex structure that includes two oxo-phenylethyl groups attached to a biphenyl core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-2,5-dicarboxylic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The biphenyl core may also contribute to its binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate is unique due to its specific biphenyl core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .

Eigenschaften

Molekularformel

C30H22O6

Molekulargewicht

478.5 g/mol

IUPAC-Name

diphenacyl 2-phenylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C30H22O6/c31-27(22-12-6-2-7-13-22)19-35-29(33)24-16-17-25(26(18-24)21-10-4-1-5-11-21)30(34)36-20-28(32)23-14-8-3-9-15-23/h1-18H,19-20H2

InChI-Schlüssel

KGNZNWYXJQMUAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.